4-Amino-2-benzylbutanoic acid
Overview
Description
4-Amino-2-benzylbutanoic acid is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an amino group (-NH2) attached to the fourth carbon of a butanoic acid chain, which also contains a benzyl group (-C6H5CH2) attached to the second carbon
Mechanism of Action
Biochemical Pathways
Amino acids generally play crucial roles in various biochemical pathways, including protein synthesis and signal transduction .
Pharmacokinetics
Like other amino acids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Biochemical Analysis
Biochemical Properties
4-Amino-2-benzylbutanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism and protein synthesis. It interacts with several enzymes, including amino acid transferases and decarboxylases, which facilitate its incorporation into peptides and proteins. The compound’s amino group can form Schiff bases with aldehydes and ketones, enabling it to participate in transamination reactions. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In general, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to influence the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, this compound can alter gene expression by acting as a substrate for histone modification enzymes, leading to changes in chromatin structure and transcriptional activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At low doses, the compound can have beneficial effects on metabolic processes and cellular function. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and the urea cycle. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters, such as the sodium-coupled neutral amino acid transporter. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. This distribution is crucial for its biological activity and can influence its localization and accumulation within tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria, through specific targeting signals and post-translational modifications. These localization patterns are essential for its role in cellular processes and can influence its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-benzylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4-aminobutanoic acid, with benzyl halides under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-aminobutanoic acid in a suitable solvent, such as ethanol.
- Add a base, such as sodium hydroxide, to deprotonate the amino group.
- Introduce benzyl halide (e.g., benzyl bromide) to the reaction mixture.
- Heat the mixture under reflux conditions to facilitate the alkylation reaction.
- After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-benzylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 4-amino-2-benzylbutanol.
Substitution: Introduction of nitro or halogen groups on the benzyl ring.
Scientific Research Applications
4-Amino-2-benzylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
4-Aminobutanoic acid: Lacks the benzyl group, resulting in different chemical and biological properties.
2-Benzylbutanoic acid:
4-Amino-2-phenylbutanoic acid: Contains a phenyl group instead of a benzyl group, leading to variations in its chemical behavior and biological activity.
Uniqueness: 4-Amino-2-benzylbutanoic acid is unique due to the presence of both an amino group and a benzyl group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-amino-2-benzylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWSFIVAOWXDCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.